5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfonyl group and the 3-methylbenzyl moiety adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable pyrazole intermediate, followed by sulfonylation and subsequent cyclization to form the desired pyrazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could lead to sulfoxide or thiol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities, making it valuable for medicinal chemistry research.
Industry: Its chemical properties can be exploited in the development of new materials or as intermediates in various industrial processes
Mechanism of Action
The mechanism of action of 5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Triazolo[4,3-a]pyrazine derivatives
Uniqueness
What sets 5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine apart is its unique combination of the sulfonyl group and the 3-methylbenzyl moiety, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing new compounds with tailored activities for specific applications.
Properties
IUPAC Name |
5-[(3-methylphenyl)methylsulfonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-12-3-2-4-13(9-12)11-20(18,19)16-7-8-17-14(10-16)5-6-15-17/h2-6,9H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSPIZPTKPYINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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